7-Methyl-7H-purine-6-carbonyl chloride
Description
7-Methyl-7H-purine-6-carbonyl chloride is a purine derivative featuring a methyl group at the 7-position and a reactive carbonyl chloride moiety at the 6-position. The purine scaffold is a cornerstone of nucleic acid chemistry, and the presence of the carbonyl chloride group enhances its utility in nucleophilic substitution reactions, making it a valuable intermediate in synthesizing nucleoside analogs or pharmaceuticals targeting DNA/RNA pathways.
Properties
CAS No. |
143165-11-1 |
|---|---|
Molecular Formula |
C7H5ClN4O |
Molecular Weight |
196.594 |
IUPAC Name |
7-methylpurine-6-carbonyl chloride |
InChI |
InChI=1S/C7H5ClN4O/c1-12-3-11-7-5(12)4(6(8)13)9-2-10-7/h2-3H,1H3 |
InChI Key |
SRFWRHIHFJNEQS-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=NC=NC(=C21)C(=O)Cl |
Synonyms |
7H-Purine-6-carbonylchloride,7-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Data of Selected Compounds
Structural and Functional Differences
Core Heterocycle :
- This compound : Purine ring system (fused pyrimidine and imidazole rings), enabling interactions with biological targets like nucleic acids.
- 6-Methylpyridine-2-carbonyl chloride hydrochloride : Pyridine ring, a simpler aromatic heterocycle with distinct electronic properties.
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Indole ring, common in tryptophan-derived biomolecules and pharmaceuticals.
Functional Groups :
- The carbonyl chloride group in the target compound and the pyridine analog facilitates rapid amide or ester bond formation, ideal for coupling reactions. In contrast, 7-methyladenine contains an amine group, enabling hydrogen bonding and participation in enzymatic repair mechanisms .
- The carboxylic acid group in the indole derivative offers lower reactivity but greater stability, suitable for controlled synthetic modifications .
Reactivity and Stability
- Purine vs. Pyridine Acyl Chlorides :
The purine-based acyl chloride is expected to exhibit higher electrophilicity at the carbonyl carbon due to electron-withdrawing effects of the adjacent nitrogen atoms. However, steric hindrance from the fused ring system may reduce reaction rates compared to the less bulky pyridine analog . - Stability :
Acyl chlorides are generally moisture-sensitive, but the indole carboxylic acid (with a carboxylic acid group) is stable in aqueous environments, enabling broader handling conditions .
Research Findings and Limitations
- Purine Acyl Chlorides : Studies on similar purine derivatives suggest that the methyl group at the 7-position may sterically hinder reactions at the 6-position, necessitating optimized conditions for efficient coupling.
- Comparative Stability: Pyridine-based acyl chlorides (e.g., 6-methylpicolinoyl chloride) demonstrate higher thermal stability than purine analogs, as noted in polymer synthesis research .
- Gaps in Data : Direct comparative studies between these compounds are scarce, and conclusions are drawn from structural analogies. Further experimental validation is required.
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